molecular formula C42H28N6 B12434194 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin

5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin

Cat. No.: B12434194
M. Wt: 616.7 g/mol
InChI Key: RXIGYMUHRIJHQK-UHFFFAOYSA-N
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Description

5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The specific steps are as follows:

    Condensation Reaction: Pyrrole is reacted with benzaldehyde and 4-pyridinecarboxaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.

    Cyclization: The resulting product undergoes cyclization to form the porphyrin core.

    Oxidation: The intermediate is then oxidized to form the final porphyrin derivative.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

Chemical Reactions Analysis

Types of Reactions

5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced porphyrin derivatives.

    Substitution: The phenyl and pyridyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins .

Scientific Research Applications

5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin has several scientific research applications:

    Chemistry: Used as a model compound to study the properties of porphyrins and their derivatives.

    Biology: Investigated for its potential role in biological systems, particularly in mimicking natural porphyrins like heme.

    Medicine: Explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target cancer cells.

    Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin involves its ability to interact with light and other molecules. In photodynamic therapy, for example, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can kill cancer cells. The molecular targets and pathways involved include cellular membranes and various biomolecules that are susceptible to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetraphenylporphyrin: Another synthetic porphyrin derivative with phenyl groups attached to the porphyrin core.

    5,10,15,20-Tetra(4-pyridyl)porphyrin: A similar compound with pyridyl groups attached to the porphyrin core.

Uniqueness

This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C42H28N6

Molecular Weight

616.7 g/mol

IUPAC Name

5,10-diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin

InChI

InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-12-32(45-31)40(28-9-5-2-6-10-28)34-14-16-36(47-34)42(30-21-25-44-26-22-30)38-18-17-37(48-38)41(29-19-23-43-24-20-29)35-15-13-33(39)46-35/h1-26,45-46H

InChI Key

RXIGYMUHRIJHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=CC=C9)N3

Origin of Product

United States

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